molecular formula C23H24BrN3O5S2 B297031 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Número de catálogo B297031
Peso molecular: 566.5 g/mol
Clave InChI: CZUVLUFUTOZBSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathway of various cytokines, including IL-12, IL-23, and type I interferons. BMS-986165 has been studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Mecanismo De Acción

BMS-986165 is a selective inhibitor of TYK2, which is a member of the 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide family of kinases. TYK2 plays a crucial role in the signaling pathway of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 effectively blocks the downstream signaling pathway of these cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
BMS-986165 has been shown to effectively inhibit TYK2 and downstream cytokine signaling pathways in animal models of psoriasis, lupus, and inflammatory bowel disease. This leads to a reduction in inflammation and disease activity, as well as improvements in clinical symptoms and histological findings.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. However, one of the limitations of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical applications.

Direcciones Futuras

There are several potential future directions for the research and development of BMS-986165. One area of interest is the potential use of BMS-986165 in combination with other therapies, such as biologics or other small molecule inhibitors, to enhance the efficacy of treatment. Another area of interest is the potential use of BMS-986165 in other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, further studies are needed to better understand the long-term safety and efficacy of BMS-986165 in clinical applications.

Métodos De Síntesis

The synthesis of BMS-986165 involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 3-bromo-4-methylbenzenesulfonyl chloride with 3-(methyl(methylsulfonyl)amino)aniline to form the intermediate 2-(3-bromo-4-methylbenzenesulfonylamino)-N-(3-(methyl(methylsulfonyl)amino)phenyl)acetamide. This intermediate is then coupled with 3-bromoaniline to form the final product, BMS-986165.

Aplicaciones Científicas De Investigación

BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, BMS-986165 has been shown to effectively inhibit TYK2 and downstream cytokine signaling pathways, leading to a reduction in inflammation and disease activity in animal models of psoriasis, lupus, and inflammatory bowel disease.

Propiedades

Fórmula molecular

C23H24BrN3O5S2

Peso molecular

566.5 g/mol

Nombre IUPAC

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C23H24BrN3O5S2/c1-17-10-12-22(13-11-17)34(31,32)27(21-9-4-6-18(24)14-21)16-23(28)25-19-7-5-8-20(15-19)26(2)33(3,29)30/h4-15H,16H2,1-3H3,(H,25,28)

Clave InChI

CZUVLUFUTOZBSJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)C3=CC(=CC=C3)Br

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)C3=CC(=CC=C3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.